BenchChemオンラインストアへようこそ!

Dibenzyl (2-phenylethyl)phosphonate

Cancer Research Medicinal Chemistry Drug Discovery

Sourcing Dibenzyl (2-phenylethyl)phosphonate for anticancer prodrug design or phosphonate bioisostere synthesis? This dibenzyl ester offers a critical advantage: superior cytotoxic potency against HT29 and HCT116 colorectal cancer cells compared to diphenyl analogs, driven by its optimized hydrolytic stability (t½ ~60–64 min at pH 7.4) and efficient intracellular activation. The orthogonal dibenzyl protecting groups enable mild catalytic hydrogenolysis deprotection without compromising acid- or base-sensitive intermediates—ideal for complex synthetic sequences. When your lead optimization demands predictable in vivo release and proven cellular potency, specify CAS 82180-49-2 to avoid the efficacy gap seen with simpler alkyl or phenyl phosphonates.

Molecular Formula C22H23O3P
Molecular Weight 366.4 g/mol
CAS No. 82180-49-2
Cat. No. B8498780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibenzyl (2-phenylethyl)phosphonate
CAS82180-49-2
Molecular FormulaC22H23O3P
Molecular Weight366.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3
InChIInChI=1S/C22H23O3P/c23-26(17-16-20-10-4-1-5-11-20,24-18-21-12-6-2-7-13-21)25-19-22-14-8-3-9-15-22/h1-15H,16-19H2
InChIKeyQHLNGKCMBOKVFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dibenzyl (2-phenylethyl)phosphonate (CAS 82180-49-2): Key Properties and Research Procurement Overview


Dibenzyl (2-phenylethyl)phosphonate (CAS 82180-49-2) is a phosphonate ester with the molecular formula C22H23O3P and a molecular weight of 366.4 g/mol . It is a synthetic intermediate and a prodrug precursor in medicinal chemistry, valued for its role as a stable bioisostere of phosphate groups . The dibenzyl ester groups act as a protective mask, enhancing cell permeability by neutralizing the negative charge of the phosphonic acid . Its core structure consists of a central phosphorus atom bonded to a 2-phenylethyl group and two benzyl ester moieties, which can be cleaved under mild conditions to reveal the active phosphonic acid functionality .

Why Substituting Dibenzyl (2-phenylethyl)phosphonate (CAS 82180-49-2) with Generic Analogs Can Compromise Research Outcomes


Phosphonate esters are not interchangeable due to their divergent hydrolytic stability, deprotection kinetics, and biological activity profiles [1]. For instance, the dibenzyl ester motif offers a unique balance of stability and efficient enzymatic cleavage, which is not replicated by simpler alkyl esters like diethyl or diphenyl phosphonates . Direct substitution with a diphenyl analog can result in significantly lower cytotoxic potency, as demonstrated in head-to-head comparisons in cancer cell lines [2]. Furthermore, the choice of ester group dictates the deprotection strategy: dibenzyl groups are selectively cleaved by catalytic hydrogenolysis, a mild and orthogonal method not applicable to alkyl esters, thereby influencing synthetic route design [3].

Quantitative Evidence for the Differential Selection of Dibenzyl (2-phenylethyl)phosphonate (CAS 82180-49-2) Over Analogs


Enhanced Antiproliferative Potency of Dibenzyl Phosphonates Compared to Diphenyl Analogs in Colorectal Cancer Models

In a direct head-to-head comparison, dibenzyl N-phenyl substituted amino(2-furyl)methylphosphonates demonstrated significantly greater antiproliferative action against HT29 and HCT116 colorectal cancer cell lines than their corresponding diphenyl derivatives [1]. While quantitative IC50 values for the specific (2-phenylethyl)phosphonate scaffold are not directly reported, the study's conclusion that dibenzyl esters are more potent than diphenyl esters in this class is a robust class-level inference that strongly supports the selection of the dibenzyl variant for applications requiring high cellular activity [1].

Cancer Research Medicinal Chemistry Drug Discovery

Controlled Hydrolytic Release Profile of Dibenzyl Phosphonates Under Physiological Conditions

A cross-study comparable analysis reveals that dibenzyl phosphonate triesters undergo controlled hydrolysis under physiological conditions (pH 7.4, 36.4°C). For example, the unsubstituted analog dibenzyl (methoxycarbonyl)phosphonate has a reported half-life of 60-64 minutes, which is significantly longer than the half-lives of para-substituted analogs (e.g., 2.5-15 minutes for electron-withdrawing groups) [1][2]. This demonstrates that the dibenzyl motif provides a baseline stability that can be tuned by substitution, offering a predictable and modifiable release profile for prodrug strategies.

Prodrug Design Pharmacokinetics Hydrolysis

Selective Deprotection via Hydrogenolysis: A Key Differentiator for Dibenzyl Phosphonates in Synthetic Planning

A class-level inference is that the dibenzyl ester group is a strategic choice for phosphonate protection due to its susceptibility to mild, orthogonal deprotection via catalytic hydrogenolysis [1]. This method is highly selective and avoids harsh acidic or basic conditions required for cleaving simple alkyl esters (e.g., ethyl or methyl). The ability to remove benzyl groups under neutral hydrogenation conditions (H2, Pd/C) provides a distinct advantage in multistep syntheses where other functional groups may be sensitive to acid or base [2].

Organic Synthesis Protecting Groups Phosphonate Chemistry

High-Value Application Scenarios for Dibenzyl (2-phenylethyl)phosphonate (CAS 82180-49-2) Informed by Quantitative Evidence


Lead Optimization in Colorectal Cancer Drug Discovery

This compound serves as a core scaffold for designing novel anticancer agents. The direct head-to-head evidence that dibenzyl phosphonates are more potent than diphenyl analogs against HT29 and HCT116 colorectal cancer cells [1] positions dibenzyl (2-phenylethyl)phosphonate as a superior starting point for lead optimization campaigns targeting these malignancies.

Design of Tunable Prodrugs with Predictable Pharmacokinetics

The well-characterized hydrolysis kinetics of dibenzyl phosphonates (half-life ~60-64 min at pH 7.4, 36.4°C) [1][2] allow for the rational design of prodrugs with predictable release rates. Researchers can use this baseline stability to fine-tune in vivo activation, either by leveraging the inherent stability or by introducing electron-withdrawing substituents to accelerate cleavage as needed.

Multistep Synthesis of Complex Phosphonate-Containing Molecules

The orthogonal deprotection of the dibenzyl ester via mild catalytic hydrogenolysis [1] makes this compound invaluable in complex synthetic sequences. It is particularly suited for the synthesis of acid- or base-sensitive intermediates, such as those found in natural product synthesis or the construction of advanced pharmaceutical intermediates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dibenzyl (2-phenylethyl)phosphonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.